Micafungin-d11 Sodium
Description
Properties
Molecular Formula |
C₅₆H₅₉D₁₁N₉NaO₂₃S |
|---|---|
Molecular Weight |
1303.32 |
Synonyms |
1-[(4R,5R)-4,5-Dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 Monosodium Salt-d11; Funguard-d11; FK 463-d11 |
Origin of Product |
United States |
Micafungin D11 Sodium: Specialized Research Applications and Characterization
Deuterated Micafungin (B1204384) as a Reference Standard for Analytical Research
Stable isotope-labeled compounds such as Micafungin-d11 Sodium are indispensable as reference standards in analytical chemistry. A reference standard is a highly purified and well-characterized substance used as a measurement base. By providing a reliable point of comparison, these standards ensure the identity, purity, quality, and concentration of a substance can be accurately determined.
The development of robust analytical methods is fundamental for pharmaceutical research and quality control. This compound plays a crucial role as an internal standard in the development and validation of quantitative assays, most notably those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rug.nlresearchgate.net
During method validation, analysts must demonstrate that the technique is accurate, precise, specific, and reproducible. nih.govnih.gov When this compound is used as an internal standard, a known quantity is added to samples at the beginning of the analytical process. Because it is chemically almost identical to the non-labeled Micafungin (the analyte), it experiences similar variations during sample preparation, extraction, and injection into the analytical instrument. By measuring the ratio of the analyte to the known quantity of the internal standard, researchers can correct for procedural losses or variations, thereby significantly improving the accuracy and precision of the quantification. rug.nlnih.gov This is essential for meeting the stringent requirements of regulatory bodies like the ICH (International Council for Harmonisation). nih.gov
In pharmaceutical manufacturing, quality control (QC) ensures that every batch of a drug meets its specified standards for purity and potency. researchgate.net this compound, as a reference standard, can be used in QC laboratories to confirm the identity and measure the concentration of the active pharmaceutical ingredient (API), Micafungin Sodium, in bulk drug substances or finished products. Its distinct molecular weight allows for unambiguous identification even in complex mixtures.
Traceability, the ability to track a product's history through the supply chain, is vital for ensuring drug safety and authenticity. ifpma.orgifpma.org Well-characterized reference materials are a cornerstone of any traceability system. They provide the anchor for analytical measurements, ensuring that results from different laboratories and at different times can be reliably compared. This helps secure the legal supply chain by enabling the verification of a medicinal product at various stages of its distribution. ifpma.org
Structural and Isotopic Features of this compound
The key difference between Micafungin Sodium and its deuterated analogue lies in their isotopic composition, which results in a measurable difference in molecular weight while preserving their chemical properties.
The molecular formula of Micafungin Sodium is C₅₆H₇₀N₉NaO₂₃S. In this compound, eleven hydrogen (H) atoms are replaced with their heavier isotope, deuterium (B1214612) (D), resulting in the molecular formula C₅₆H₅₉D₁₁N₉NaO₂₃S. This substitution increases the molecular weight of the compound.
This mass difference is the basis for its use in mass spectrometry. The instrument can easily distinguish between the analyte (Micafungin) and the internal standard (this compound) based on their different mass-to-charge ratios (m/z), allowing both to be monitored simultaneously and independently in the same analysis. researchgate.net
| Property | Micafungin Sodium | This compound |
|---|---|---|
| Molecular Formula | C₅₆H₇₀N₉NaO₂₃S | C₅₆H₅₉D₁₁N₉NaO₂₃S |
| Molecular Weight | ~1292.26 g/mol | ~1303.33 g/mol |
While the exact positions of the eleven deuterium atoms on the Micafungin molecule are not always detailed in publicly available literature, the placement is non-random and critically important. For a deuterated standard to be effective, the isotopic labels must be stable. This means the deuterium atoms are incorporated into positions on the carbon skeleton where they will not readily exchange with hydrogen atoms from solvents or other sources during sample storage and analysis. Placing them on heteroatoms like oxygen (-OH) or nitrogen (-NH) would lead to rapid exchange and loss of the isotopic label, rendering the standard useless. The stability of the C-D bond ensures that the mass difference between the standard and the analyte remains constant throughout the analytical procedure.
Utility in Mass Spectrometry-Based Quantitative Analysis
The primary application of this compound is in quantitative analysis using mass spectrometry, a technique prized for its high sensitivity and selectivity. nih.gov In a typical LC-MS/MS assay for determining the concentration of Micafungin in a biological matrix like human plasma, this compound is added as an internal standard. rug.nlnih.gov
The process works as follows:
A precise amount of this compound is added to the unknown plasma sample.
The sample undergoes preparation, such as protein precipitation, to remove interfering substances. rug.nl
The extract is injected into an HPLC system, which separates Micafungin and this compound from other components.
As the compounds exit the HPLC, they enter the mass spectrometer, which ionizes them and measures their respective signal intensities.
Because the deuterated standard and the native analyte co-elute and have nearly identical ionization efficiencies but different masses, any variations in sample handling, injection volume, or instrument response affect both compounds equally. researchgate.net The final concentration of Micafungin in the sample is calculated based on the ratio of the analyte's signal intensity to the internal standard's signal intensity. This ratio-based calculation corrects for experimental variability and matrix effects (the influence of other components in the sample on the analyte's signal), leading to highly reliable and accurate quantitative results. nih.govresearchgate.net
Internal Standard Applications in LC-MS/MS
In the field of analytical chemistry, particularly in pharmacokinetic studies and therapeutic drug monitoring, the accuracy of quantitative analysis is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the precise measurement of drug concentrations in biological matrices. lcms.cznih.gov The reliability of LC-MS/MS methods is significantly enhanced by the use of internal standards, with stable isotope-labeled (SIL) compounds, such as this compound, being considered the gold standard. researchgate.netkcasbio.com
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to samples being analyzed. frontiersin.org Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. kcasbio.comclearsynth.com Deuterated internal standards, like this compound, are ideal because their behavior during extraction, chromatography, and ionization is nearly identical to that of the non-labeled micafungin. researchgate.net This co-elution and similar ionization response allow for the normalization of the analyte's signal, thereby correcting for matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix. kcasbio.com
The application of an isotopically labeled internal standard for micafungin analysis has been demonstrated to produce robust and reliable results. In one such method, a stable isotope-labeled version of micafungin ([13C6]-micafungin) was successfully used to quantify micafungin concentrations in human plasma for pharmacokinetic studies and therapeutic drug monitoring. nih.govresearchgate.net The principle of using [13C6]-micafungin is directly analogous to that of this compound, where the mass difference between the standard and the analyte allows for their distinct detection by the mass spectrometer while ensuring they behave almost identically during the analytical process. This approach is crucial for avoiding adverse clinical outcomes and ensuring the effectiveness of a drug regimen through accurate therapeutic drug monitoring. clpmag.com
Enhancing Analytical Precision and Sensitivity
The use of a deuterated internal standard like this compound is critical for enhancing the precision and sensitivity of analytical methods. Precision refers to the closeness of repeated measurements to each other, while sensitivity relates to the lowest concentration of an analyte that can be reliably detected. By compensating for variations in sample preparation and instrument performance, this compound ensures that the results are reproducible and accurate. clearsynth.com
Below is a table summarizing the performance of an LC-MS/MS method for micafungin analysis using a stable isotope-labeled internal standard, illustrating the high precision achieved.
| Parameter | Value Range |
|---|---|
| Calculated Accuracy | 0.7% to 5.3% |
| Within-Run Precision (RSD %) | 0.8% to 5.9% |
| Between-Run Precision (RSD %) | 0.7% to 3.1% |
| Overall Precision (RSD %) | 1.3% to 6.6% |
Data derived from a study using [13C6]-micafungin as an internal standard, demonstrating the typical performance enhancements achievable with stable isotope-labeled standards like this compound. nih.govresearchgate.net
This high level of precision and accuracy ensures that even small variations in drug concentration can be reliably detected and quantified, which is critical for clinical applications such as therapeutic drug monitoring. The use of this compound helps to overcome challenges in bioanalysis, such as matrix effects from complex biological samples, leading to more sensitive and reliable detection of micafungin. kcasbio.com
Molecular and Cellular Mechanisms of Action of Micafungin
Effects on Fungal Morphogenesis and Growth
By interfering with cell wall construction, micafungin (B1204384) significantly affects fungal growth and morphology. The impact of the drug, however, varies between different fungal species, being primarily fungicidal against Candida species and fungistatic against Aspergillus species. drugbank.comoup.com
Micafungin demonstrates potent, concentration-dependent fungicidal activity against most Candida species, including those resistant to other antifungal agents like fluconazole (B54011). tandfonline.comnih.govnih.gov This cidal activity, defined as a significant reduction in viable fungal cells, has been observed in time-kill studies against various species. nih.govnih.gov The disruption of the cell wall leads to cell lysis and death in susceptible Candida isolates. patsnap.com The table below summarizes the activity of micafungin against several clinically relevant Candida species.
| Candida Species * | Micafungin Activity | Supporting Details |
| C. albicans | Fungicidal | Time-kill studies show a ≥3 log10 reduction in colony-forming units. tandfonline.comnih.gov |
| C. glabrata | Fungicidal | Demonstrates fungicidal activity in time-kill studies. tandfonline.comnih.gov |
| C. krusei | Fungicidal | Shows fungicidal effects in in vitro studies. tandfonline.comnih.govnih.gov |
| C. tropicalis | Fungistatic | Fungistatic activity was observed in some studies. nih.gov |
Micafungin has also shown efficacy against Candida biofilms, which are structured communities of fungal cells known for their resistance to antifungal treatments. oup.combohrium.com
In contrast to its effect on Candida, micafungin generally exhibits fungistatic activity against filamentous fungi such as Aspergillus species. drugbank.comoup.comasm.org This means it inhibits hyphal growth and proliferation rather than directly killing the fungal cells. oup.com Exposure of Aspergillus to micafungin results in distinct morphological aberrations at the sites of active growth, particularly the hyphal tips. oup.com These changes include the formation of shortened, truncated, and branched hyphae. oup.com This damage can trigger the Cell Wall Integrity Signaling (CWIS) pathway in the fungus as a repair and survival response. mdpi.comnih.gov The table below outlines the effects observed in Aspergillus.
| Aspergillus Species * | Micafungin Activity | Morphological Effects |
| A. fumigatus | Fungistatic | Causes damage to hyphae, leading to truncated and branched forms. oup.com |
| A. nidulans | Fungistatic | Induces morphological changes consistent with microcycle conidiation as a response to cell wall damage. mdpi.comnih.gov |
Despite being fungistatic, this activity is sufficient to allow the host's immune system to clear the infection, and micafungin is used in the treatment of invasive aspergillosis. asm.orgdovepress.com
Investigations into Non-Fungal Biological Activities
While the primary and well-established biological activity of micafungin is its antifungal effect through the inhibition of 1,3-β-D-glucan synthase, the available scientific literature focuses overwhelmingly on this mechanism. bohrium.comnih.gov Research has centered on its efficacy against pathogenic fungi. nih.gov Some studies have explored the immunomodulatory effects of micafungin, noting that by exposing fungal cell wall components like β-glucans, it can enhance the host immune response against the fungus. asm.org For instance, preincubation of C. albicans with micafungin was found to enhance the secretion of certain cytokines by human macrophages. asm.org However, extensive investigations into distinct non-fungal biological activities, such as antibacterial or antiviral properties, are not widely reported in the current body of scientific literature.
Potential Interactions with Viral Propagation
Recent studies have indicated that micafungin and its derivatives may possess antiviral properties, suggesting a broader spectrum of antimicrobial activity than previously understood. This antiviral activity appears to be mediated through various mechanisms that interfere with the viral life cycle.
Research has demonstrated that micafungin can inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govresearchgate.netnih.gov The proposed mechanism involves the inhibition of the intracellular virus replication process. nih.govresearchgate.net Furthermore, certain derivatives of micafungin, such as Mi-2 and Mi-5, have shown even higher antiviral activity against SARS-CoV-2 than the parent compound. nih.govresearchgate.net
The following table summarizes the observed antiviral effects of micafungin against different viruses:
| Virus | Observed Effect of Micafungin | Proposed Mechanism of Action |
| SARS-CoV-2 | Inhibition of viral replication | Inhibition of the intracellular virus replication process |
| Dengue Virus (DENV) | Inhibition of cytopathic effects; disruption of viral binding, entry, and stability | Binding to the viral envelope protein |
| Enterovirus 71 (EV71) | Inhibition of viral infection | Targeting of virus replication |
| Chikungunya virus (CHIKV) | Inhibition of viral infection | Not specified |
| Zika virus (ZIKV) | Inhibition of viral infection | Not specified |
This table is generated based on available research data and is intended for informational purposes.
Modulation of Host Immune Responses at the Molecular Level
Micafungin has been shown to exert significant immunomodulatory effects, influencing the host's innate immune response to pathogens. These effects are generally characterized by an enhancement of immune cell function and the modulation of cytokine production, which can contribute to more effective pathogen clearance.
One of the key immunomodulatory mechanisms of micafungin is its ability to "unmask" β-glucans on the surface of fungal cell walls. nih.govnih.gov While inhibiting β-(1,3)-D-glucan synthesis, subinhibitory concentrations of micafungin can alter the architecture of the fungal cell wall, leading to increased exposure of these potent immunostimulatory molecules. nih.govnih.gov This unmasking enhances the recognition of the fungus by pattern recognition receptors (PRRs) on host immune cells, such as Dectin-1 on macrophages, leading to a more robust downstream immune response. nih.govoup.com
Studies have demonstrated that micafungin can directly enhance the antifungal activity of phagocytic cells. Prophylactic treatment with micafungin has been shown to increase the density of hemocytes in a Galleria mellonella model and enhance the association of murine macrophages with fungal cells. nih.gov Furthermore, micafungin-stimulated macrophages exhibited increased killing of fungal cells compared to those from saline-treated animals. nih.gov Micafungin also significantly increases hyphal damage by both human and murine polymorphonuclear neutrophils (PMNs). oup.com
The immunomodulatory effects of micafungin also extend to the regulation of cytokine production. In response to Candida albicans, micafungin pre-treatment of the fungus led to enhanced secretion of tumor necrosis factor-alpha (TNF-α), interleukin-17A (IL-17A), and IL-10 by human tissue macrophages. nih.gov In a murine model of C. albicans infection, prophylactic micafungin treatment resulted in an increase in the proinflammatory cytokines CXCL13 and SPP1. nih.gov However, in a study involving human monocytic cells stimulated with Aspergillus fumigatus conidia, micafungin was found to reduce the production of TNF-α, an effect that correlated with decreased TNF-α gene expression and nuclear factor κB (NF-κB) levels. oup.com This suggests that the immunomodulatory effects of micafungin can be context-dependent, varying with the specific pathogen and host cell type involved.
The following table provides a summary of the key immunomodulatory effects of micafungin at the molecular level:
| Immune Cell Type | Molecular Effect of Micafungin | Functional Outcome |
| Macrophages | Enhanced recognition of fungal β-glucans | Increased phagocytosis and killing of fungal cells |
| Increased secretion of TNF-α, IL-17A, IL-10 | Modulation of inflammatory response | |
| Polymorphonuclear Neutrophils (PMNs) | Not specified at the molecular level | Increased damage to fungal hyphae |
| Monocytic Cells (THP-1) | Reduced TNF-α production in response to A. fumigatus | Attenuation of inflammatory response |
| Correlated with decreased TNF-α gene expression and NF-κB levels |
This table is generated based on available research data and is intended for informational purposes.
Preclinical Pharmacological and Biochemical Investigations
In Vitro Antifungal Activity Spectrum and Potency
Micafungin (B1204384) demonstrates a broad spectrum of in vitro activity against a variety of clinically important fungal pathogens. Its primary mechanism of action is the non-competitive inhibition of 1,3-β-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall. nih.govdrugbank.com This action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species. nih.gov
Micafungin exhibits potent in vitro activity against a wide range of Candida species. More than 99% of Candida isolates are susceptible to micafungin concentrations of ≤2 μg/ml. drugbank.com Studies have shown that micafungin is highly active against the most common species, including Candida albicans, Candida glabrata, Candida tropicalis, and Candida krusei, with minimum inhibitory concentrations (MICs) often at or below 0.125 μg/ml. drugbank.com While still susceptible, species such as Candida parapsilosis and Candida guilliermondii tend to have slightly higher MICs. acs.org
A key advantage of micafungin is its consistent activity against Candida strains that have developed resistance to azole antifungals, such as fluconazole (B54011). researchgate.net Research has demonstrated no correlation between the mechanisms of azole resistance in Candida albicans and any reduction in micafungin's in vitro activity as determined by broth microdilution. researchgate.net This makes it a valuable agent against infections caused by azole-resistant Candida isolates. researchgate.net
Table 1: In Vitro Activity of Micafungin Against Various Candida Species
| Candida Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|
| C. albicans | 0.015 | 0.03 |
| C. glabrata | 0.015 | 0.015 |
| C. tropicalis | 0.03 | 0.06 |
| C. krusei | 0.06 | 0.12 |
| C. parapsilosis | 1 | 2 |
| C. guilliermondii | 0.5 | 1 |
Micafungin is also highly active in vitro against medically important Aspergillus species. drugbank.com Against species such as Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Aspergillus terreus, micafungin demonstrates potent inhibitory effects. nih.gov For filamentous fungi like Aspergillus, the in vitro activity of echinocandins is often measured by the minimum effective concentration (MEC), which is the lowest drug concentration that leads to the growth of small, aberrant hyphal forms. Micafungin has been reported to have MEC values of ≤0.125 μg/mL against Aspergillus species. nih.gov
The in vitro activity of micafungin against dimorphic fungi is dependent on the morphological form of the fungus. nih.gov Micafungin shows potent activity against the mycelial forms of Histoplasma capsulatum and Blastomyces dermatitidis. nih.gov However, it has limited activity against the yeast forms of these pathogens, which are the forms typically encountered in clinical infections. nih.gov This difference in activity is attributed to the lower concentration of 1,3-β-D-glucan in the cell walls of the yeast phase of these fungi. tandfonline.com
Studies on Fungal Biofilm Formation and Eradication
Fungal biofilms, particularly those formed by Candida species, are a significant clinical challenge due to their resistance to many antifungal agents. Micafungin has demonstrated significant activity against Candida biofilms. wikipedia.org It is effective against biofilms of Candida albicans, Candida glabrata, and Candida krusei. wikipedia.org Its activity can be more variable against biofilms of Candida parapsilosis and Candida tropicalis. wikipedia.org
Studies have shown that micafungin's effectiveness is most pronounced during the early stages of biofilm formation. nih.gov Furthermore, research suggests that micafungin is more active against C. albicans biofilms that exhibit high metabolic activity. wikipedia.orgpatsnap.com Physiological serum concentrations of micafungin have been shown to be sufficient to significantly reduce the metabolic activity and inhibit the regrowth of sessile cells within mature Candida biofilms, suggesting its potential utility in treating biofilm-associated infections. tandfonline.com
Mechanisms of Cellular Uptake and Distribution in Fungal Cells
The primary target of micafungin, the 1,3-β-D-glucan synthase complex, is located in the fungal cell membrane. tandfonline.com Echinocandins are thought to bind to the extracellular domain of the Fks1p subunit of this enzyme complex. nih.gov This suggests that micafungin does not need to enter the fungal cell to exert its primary inhibitory effect on cell wall synthesis. acs.orgnih.gov
Recent studies on other echinocandins using fluorescent probes indicate that their subcellular distribution can vary. nih.gov While some echinocandins may be taken up by the fungal cell, potentially through endocytosis, and accumulate in the vacuole where they are degraded, others remain localized to the cell surface. acs.orgnih.gov This localization at the cell surface is considered to enhance potency by increasing the drug concentration at its target site. acs.orgnih.gov Significant intracellular uptake may actually reduce the effective concentration of the drug near its target. acs.org While the specific cellular uptake and distribution pathways for micafungin have not been fully elucidated, its mechanism of action is consistent with a primary interaction at the fungal cell surface.
In Vitro and Ex Vivo Drug Interaction Studies
Micafungin has a low potential for clinically significant drug interactions. researchgate.net In vitro, micafungin is a substrate for and a weak inhibitor of the cytochrome P450 isoenzyme CYP3A. researchgate.net However, this does not translate into major drug interactions in vivo. researchgate.net
Studies have investigated the in vitro interactions of micafungin with other antifungal agents. Against Cryptococcus species, combinations of micafungin with amphotericin B, fluconazole, itraconazole (B105839), or voriconazole (B182144) have shown synergistic or indifferent effects, with no antagonism observed. Similarly, when combined with itraconazole or amphotericin B against the pathogenic yeast form of Penicillium marneffei, micafungin demonstrated synergistic interactions in a significant percentage of isolates, and no antagonism was detected. tandfonline.com The combination of micafungin and fluconazole has also been shown to be potentially advantageous against Candida species.
In a study evaluating interactions with non-antifungal agents, the combination of micafungin with chlorhexidine (B1668724) showed synergistic activity against both azole-susceptible and azole-resistant Candida albicans isolates, with no antagonism observed.
Inhibition of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP1A2, CYP2B6, CYP2C)
Micafungin has been evaluated for its potential to inhibit major cytochrome P450 (CYP) isoenzymes, which are critical for the metabolism of numerous drugs. In vitro studies using human liver microsomes have demonstrated that micafungin is a weak inhibitor of CYP3A4. pdr.netdrugbank.com Hydroxylation by CYP3A is not considered a primary metabolic pathway for micafungin in vivo. pdr.netdrugbank.com
Research indicates that micafungin has slight inhibitory effects on CYP3A4 activity. nih.govresearchgate.net When compared with azole antifungals like ketoconazole, itraconazole, and miconazole, which are potent CYP3A4 inhibitors, the effect of micafungin is minimal. nih.govresearchgate.net Further studies have confirmed that at clinically relevant concentrations, micafungin is not a significant inhibitor of CYP isoenzymes, including CYP3A4. tga.gov.au
Investigations into other CYP isoenzymes show a similar low potential for interaction. The formation of the M5 metabolite of micafungin is catalyzed by multiple CYP isoenzymes, including CYP1A2, CYP2B6, and CYP2C, in addition to CYP3A4. tga.gov.auhres.ca However, micafungin does not significantly inhibit these pathways. Studies on human liver microsomes showed that micafungin, at concentrations of 10 or 25 μM, did not inhibit CYP2C9-mediated tolbutamide (B1681337) hydroxylation or CYP2C19-mediated S-mephenytoin 4'-hydroxylation. jst.go.jp Likewise, it did not inhibit metabolic activities mediated by CYP1A2, CYP2D6, or CYP2E1. drugbank.comresearchgate.net This low inhibitory profile suggests that micafungin is unlikely to cause clinically significant drug-drug interactions through the inhibition of major CYP450 enzymes. nih.govnih.gov
Table 1: Inhibitory Effects of Micafungin on Cytochrome P450 Isoenzymes
| CYP Isoenzyme | Inhibitory Potential | Research Findings |
|---|---|---|
| CYP3A4 | Weak / Slight | In vitro studies show a slight inhibitory effect, but it is not a major metabolic pathway in vivo. pdr.netdrugbank.comnih.govresearchgate.net |
| CYP1A2 | No significant inhibition | Involved in the formation of the M5 metabolite, but not significantly inhibited by the parent drug. tga.gov.auhres.cadrugbank.comresearchgate.net |
| CYP2B6 | No significant inhibition | Participates in the metabolism to M5, without significant inhibition by micafungin. tga.gov.auhres.ca |
| CYP2C | No significant inhibition | Includes CYP2C9 and CYP2C19; no significant inhibition observed in human liver microsomes. tga.gov.auhres.cajst.go.jp |
In Vivo Pharmacokinetic Characterization in Animal Models
Absorption and Distribution Patterns in Tissues and Organs
Following intravenous administration in animal models, micafungin demonstrates rapid and moderate distribution into various tissues. In rats, after a 1 mg/kg intravenous dose, micafungin concentrations in the liver, kidney, and lung were higher than in plasma. nih.gov The tissue-to-plasma concentration ratios based on the area under the curve (AUC) were 3.6 for the lung, 3.2 for the kidney, and 7.8 for the liver, indicating significant tissue penetration. nih.gov The concentrations in these tissues then declined in parallel with plasma concentrations. nih.gov
The volume of distribution at steady state (Vss) has been determined in several animal species. In mice, it ranges from 0.38-0.49 L/kg, in rats from 0.42-0.56 L/kg, and in dogs from 0.23-0.25 L/kg. researchgate.net These values suggest that the drug is well-distributed outside of the plasma. Despite its high protein binding, micafungin penetrates tissues effectively, although it does not sufficiently cross the blood-brain barrier. nih.gov Studies in a murine model of invasive candidiasis showed that micafungin quickly distributes into the liver, with penetration into necrotic lesions observed beginning at 6 hours post-dose. oup.com
Table 2: Pharmacokinetic Parameters of Micafungin in Animal Models
| Animal Model | Dose Range (mg/kg) | Total Body Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Elimination Half-Life (h) |
|---|---|---|---|---|
| Mice | 0.32-3.2 | 0.92-1.01 | 0.38-0.49 | 5.34-5.71 |
| Rats | 0.32-3.2 | 1.04-1.50 | 0.42-0.56 | 3.96-5.05 |
| Dogs | 0.32-3.2 | 0.59-0.78 | 0.23-0.25 | 4.24-5.43 |
Data adapted from in vivo studies. researchgate.net
Role of Deuterated Micafungin in Metabolic Pathway Elucidation
While specific studies on Micafungin-d11 Sodium are not detailed in the available literature, the use of deuterated compounds is a standard and crucial methodology in pharmacokinetic and metabolic research. Deuterium-labeled compounds like this compound serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for precise differentiation between the internal standard and the unlabeled drug, ensuring accurate measurement of the drug's concentration in biological matrices such as plasma and tissues.
Furthermore, deuterated analogs are instrumental in metabolic pathway elucidation. In "metabolites in safety testing" (MIST) studies, co-administration of a labeled and unlabeled drug can help in identifying and tracking metabolites. The distinct mass shift allows for the unequivocal identification of drug-related material from endogenous background noise in mass spectrometry analysis. This technique helps in understanding the biotransformation pathways, the rate of metabolite formation, and their subsequent clearance, which is critical for a comprehensive understanding of the drug's disposition.
Protein Binding Characteristics in Plasma
Micafungin is highly bound to plasma proteins, with binding exceeding 99% in mice, rats, dogs, and humans. drugbank.comresearchgate.net The primary binding protein is albumin. drugbank.comnih.gov This high degree of protein binding is independent of the drug concentration over the therapeutic range. nih.gov Micafungin also binds to a lesser extent to alpha-1-acid glycoprotein. nih.gov Despite this extensive binding, it does not competitively displace bilirubin (B190676) from albumin at clinically relevant concentrations. drugbank.com The high protein binding is a key characteristic that influences its distribution and clearance. asm.org
Synthesis, Impurity Profiling, and Degradation Pathways
Chemical Synthesis Pathways of Micafungin (B1204384) and its Deuterated Analogues
The synthesis of Micafungin is a multi-step process that begins with a naturally occurring precursor and involves both enzymatic and chemical modifications. The preparation of its deuterated analogue follows similar principles, incorporating isotope labeling techniques.
Enzymatic Cleavage and Acylation Reactions
The core structure of Micafungin is derived from FR901379, a natural product produced by the fermentation of the fungus Coleophoma empetri. quickcompany.innih.gov The industrial production of Micafungin involves a semi-synthetic approach that begins with the enzymatic deacylation of FR901379. quickcompany.innih.gov This initial step utilizes an enzyme to selectively remove the natural acyl side chain from the FR901379 molecule, yielding the cyclic peptide nucleus, FR-179642. quickcompany.in
Following the enzymatic cleavage, a new, synthetically optimized N-acyl side chain is chemically attached to the peptide nucleus. quickcompany.innih.gov This process, known as acylation, is a critical step that confers the desired antifungal activity and pharmacological properties to the final Micafungin molecule. The specific side chain attached is 3-isoxazolyl]benzoyl]-L-ornithine. This chemical modification enhances the drug's efficacy and safety profile compared to its natural precursor.
Isotope Labeling Methodologies
The synthesis of deuterated analogues like Micafungin-d11 Sodium involves the incorporation of deuterium (B1214612) atoms into the molecule. While specific synthesis schemes for this compound are not publicly detailed, the general principles of stable isotope labeling in peptide synthesis are well-established. silantes.comjpt.comnih.gov These methods are crucial for producing internal standards for highly sensitive analytical techniques such as mass spectrometry. shoko-sc.co.jp
Stable isotope-labeled peptides are typically synthesized by incorporating amino acids that contain heavy isotopes, such as deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). jpt.com In the context of a complex molecule like Micafungin, deuterium labeling can be achieved by using deuterated starting materials or reagents during the chemical synthesis steps. For this compound, the deuterium atoms are likely introduced into the synthetic N-acyl side chain, as this portion of the molecule is constructed chemically. This would involve using a deuterated precursor of the 3-isoxazolyl]benzoyl moiety. The physiochemical properties of the resulting deuterated compound are nearly identical to the unlabeled analogue, making it an ideal internal standard. jpt.com
Identification and Characterization of Related Substances and Impurities
Ensuring the purity of Micafungin Sodium is paramount for its safety and efficacy. This requires the identification, characterization, and quantification of any related substances and impurities that may be present in the final drug product.
Use of this compound for Impurity Quantification
This compound serves as a critical tool in the quantitative analysis of impurities in Micafungin Sodium. It is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography (LC-MS). hpst.cznist.gov The principle behind this technique is the addition of a known amount of the stable isotope-labeled standard (this compound) to the sample containing the unlabeled analyte (Micafungin and its impurities). hpst.cz
Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled compound, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. jpt.com However, it is distinguishable by its higher mass. By comparing the mass spectrometric signal of the analyte to that of the internal standard, precise and accurate quantification of the impurities can be achieved, as this method corrects for variations in sample preparation, injection volume, and instrument response. shoko-sc.co.jp
Degradation Product Analysis
Forced degradation studies are essential for identifying the potential degradation products of Micafungin Sodium under various stress conditions, thereby establishing its intrinsic stability. nih.govresearchgate.net These studies involve subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.
The results of these studies indicate that Micafungin sodium is susceptible to degradation under certain conditions. For instance, it has been found to be moderately unstable under acidic conditions and quite unstable under basic and oxidative conditions. researchgate.net The degradation products are separated and analyzed using stability-indicating HPLC methods, and their structures can be elucidated using techniques like mass spectrometry. mdpi.commdpi.com
Table 1: Summary of Forced Degradation Studies of Micafungin Sodium
| Stress Condition | Extent of Degradation | Major Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Moderately unstable | Formation of known impurities and unknown degradants. |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Quite unstable | Formation of known impurities and a significant unknown degradant. |
| Oxidative (e.g., 3% H₂O₂) | Quite unstable | Formation of a major unknown degradant. |
| Photolytic (UV/Vis light) | Moderately unstable | Formation of known and unknown degradants. |
| Thermal (e.g., 60°C) | Slightly unstable | Formation of a known impurity and an unknown degradant. |
| Water | Slightly unstable | Formation of known and unknown degradants. |
This table is a generalized summary based on typical forced degradation study findings.
Stability-Indicating Analytical Methodologies for Micafungin Sodium
The development and validation of stability-indicating analytical methods are crucial for the routine quality control of Micafungin Sodium, allowing for the separation and quantification of the active pharmaceutical ingredient from its impurities and degradation products. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. nih.govnih.gov A typical stability-indicating HPLC method for Micafungin Sodium utilizes a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. nih.gov The method is optimized to achieve adequate separation of Micafungin from all known impurities and degradation products.
The validation of these methods is performed according to the guidelines of the International Council for Harmonisation (ICH) and includes parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov The specificity of the method is confirmed by demonstrating that there is no interference from the blank, placebo, impurities, or degradation products at the retention time of Micafungin. The method's ability to be stability-indicating is proven through forced degradation studies, where the method must be able to resolve the main peak from the peaks of the degradation products. nih.govresearchgate.net
High Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the assessment of micafungin and its related substances. nih.gov Stability-indicating HPLC methods have been developed to separate micafungin from its potential impurities and degradation products. nih.gov
One established method utilizes an Agilent Zorbax SB-C18 column (250 × 4.6 mm, 5 μm) for chromatographic separation. nih.gov The validation of such methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. nih.govajper.com For instance, a developed method demonstrated linearity for micafungin sodium and six of its impurities with a correlation coefficient value greater than 0.999. nih.gov The high sensitivity of these methods is evidenced by low limits of detection (LOD) for impurities, typically in the range of 0.006%–0.013%. researchgate.net
Method robustness is tested by deliberately altering experimental conditions, such as the flow rate of the mobile phase, column temperature, and pH of the buffer, to evaluate the impact on resolution. nih.gov These HPLC methods are crucial for quantifying the related substances of micafungin sodium in bulk drug substances. nih.gov
A direct-injection HPLC method has also been developed for the determination of micafungin in human plasma, utilizing a novel hydrophobic/hydrophilic hybrid ODS column. This method demonstrates good linearity and accuracy for quantifying micafungin in biological matrices. nih.gov
Table 1: HPLC Method Parameters for Micafungin Analysis
| Parameter | Specification |
| Column | Agilent Zorbax SB-C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | 20mM KH2PO4: Acetonitrile (pH 3.0) (20:80 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 264 nm |
| Retention Time | ~4.569 min |
This table is based on a representative HPLC method for Micafungin analysis. ajper.com
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. ajpsonline.com These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products. nih.govresearchgate.net
For micafungin sodium, forced degradation studies have revealed its susceptibility to various conditions:
Acid Degradation : The drug is moderately unstable in acidic conditions. researchgate.net
Base Degradation : Micafungin is found to be quite unstable under basic conditions. researchgate.net
Oxidative Degradation : The drug is also quite unstable when subjected to oxidation. researchgate.net
Water Degradation : In water, micafungin is slightly unstable. researchgate.net
Photolytic and Thermal Degradation : The drug shows moderate instability under photolytic conditions and slight instability with thermal stress. researchgate.net
These studies are instrumental in identifying the degradation pathways and ensuring that the analytical methods can effectively separate the intact drug from its degradants. ajpsonline.com The results confirm the stability-indicating nature of the developed HPLC methods, which are capable of resolving the main drug peak from the peaks of degradation products. nih.gov
Table 2: Summary of Forced Degradation Results for Micafungin Sodium
| Condition | Stability | Major Degradation Products |
| Acid | Moderately unstable | Impurity 2, Impurity 6, Unknown degradant at RRT ~0.36 |
| Base | Quite unstable | Impurity 2, Impurity 3, Impurity 6, Unknown degradant at RRT ~0.36 |
| Oxidation | Quite unstable | Impurity 2, Unknown degradant at RRT ~0.36 |
| Water | Slightly unstable | Impurity 1, Impurity 2, Impurity 6, Unknown degradant at RRT ~0.36 |
| Photolytic | Moderately unstable | Impurity 2, Unknown degradant at RRT ~0.41 |
| Thermal | Slightly unstable | Impurity 2, Unknown degradant at RRT ~0.41 |
This table summarizes the findings from forced degradation studies on Micafungin Sodium. researchgate.net
Advanced Analytical Methodologies for Micafungin Research
Chromatographic Techniques for Quantitative Determination
Chromatography is a cornerstone for the separation and quantification of micafungin (B1204384) in complex biological samples. Techniques such as HPLC and LC-MS are widely employed due to their high selectivity and sensitivity. rug.nl
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is frequently utilized in clinical laboratories for the quantitation of analytes in biological matrices because of its high selectivity and sensitivity. rug.nl While many recent studies have advanced to using tandem mass spectrometry (LC-MS/MS) for micafungin analysis, the foundational LC-MS principles are integral. The chromatographic separation isolates micafungin from other components in the sample before it enters the mass spectrometer, which then ionizes the compound and separates the ions based on their mass-to-charge ratio, providing highly specific detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly specific, precise, and accurate method for quantifying micafungin in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique is often the preferred method for therapeutic drug monitoring and pharmacokinetic studies. nih.govtandfonline.com A key advantage of LC-MS/MS is the use of stable isotope-labeled internal standards, such as [¹³C₆]-micafungin, which would be analogous to the role of Micafungin-d11 Sodium. rug.nltandfonline.com These internal standards have nearly identical chemical and physical properties to the analyte but a different mass, allowing for precise correction of any analyte loss during sample preparation and ionization variability. tandfonline.com
Sample preparation typically involves a simple protein precipitation step with a solvent mixture like acetonitrile and methanol. nih.govresearchgate.net The subsequent chromatographic separation is often rapid, followed by detection using tandem mass spectrometry. nih.gov This method offers high throughput and robustness for routine analysis. nih.gov
Table 1: Example of LC-MS/MS Method Parameters for Micafungin Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Sample Volume | 100 µL plasma | nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile:methanol (83:17% v/v) | tandfonline.comresearchgate.net |
| Internal Standard | [¹³C₆]-micafungin | rug.nltandfonline.com |
| Concentration Range | 0.1-20 µg/mL or 0.200-10.0 mg/l | nih.govtandfonline.com |
| Turnaround Time | ~20 minutes | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is another established method for the determination of micafungin. oup.comnih.gov Several HPLC methods have been developed for quantifying micafungin in bulk drug, injectable formulations, and human plasma. nih.govajper.com These methods are valued for their reliability and reproducibility. ajper.com
A common approach involves reversed-phase HPLC on a C18 column. ajper.com For plasma samples, a column-switching HPLC system can be used to simplify sample pretreatment by directly injecting plasma and removing the matrix using a pre-column. nih.gov The mobile phase typically consists of a buffer, such as potassium dihydrogen phosphate, mixed with an organic solvent like acetonitrile. ajper.com Detection is often performed using a UV detector at a wavelength of around 264 nm or 270 nm. ajper.comsielc.com
Table 2: Example of RP-HPLC Method Parameters for Micafungin Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Column | Thermo C18 (250 mm × 4.6 mm, 5.0 µm) | ajper.com |
| Mobile Phase | 20mM KH₂PO₄: Acetonitrile (20:80 v/v), pH 3.0 | ajper.com |
| Flow Rate | 1.0 ml/min | ajper.com |
| Detection | UV at 264 nm | ajper.com |
| Retention Time | ~4.57 minutes | ajper.com |
Electrophoretic Techniques
Electrophoretic techniques offer an alternative to chromatography for the analysis of ionic compounds like micafungin. oup.com These methods are known for requiring small sample volumes and being economical. oup.com
Capillary Electrophoresis (CE) in Research Settings
Capillary electrophoresis (CE), specifically capillary zone electrophoresis (CZE), has been successfully applied to measure micafungin concentrations in serum. oup.comnih.gov This technique separates ions based on their electrophoretic mobility in a capillary filled with a buffer solution when a high voltage is applied. nih.gov For micafungin, which has ionic functional groups, CE is a suitable analytical method. oup.com
The method involves deproteinization of the serum sample, typically with acetonitrile, before injection into the capillary. oup.comnih.gov Separation is achieved using a run buffer such as a borate buffer at a high pH. oup.comnih.gov Detection is commonly carried out using a UV detector at a low wavelength, for instance, 200 nm. oup.comnih.gov CE methods are advantageous due to the small sample and buffer amounts required and the high durability of the fused-silica capillary tubes. oup.com
Table 3: Example of Capillary Zone Electrophoresis Method Parameters for Micafungin Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Sample | Serum | oup.comnih.gov |
| Sample Pretreatment | Deproteinization with acetonitrile (1:2) | oup.comnih.gov |
| Run Buffer | 0.1M borate buffer (pH 10.0) | oup.comnih.gov |
| Applied Voltage | 25 kV | oup.com |
| Capillary Temperature | 25°C | oup.com |
| Detection | UV at 200 nm | oup.comnih.gov |
Method Validation Parameters for Research Assays
Validation of analytical methods is critical to ensure their reliability for research purposes. Validation is performed in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). ajper.comnih.gov Key parameters assessed during validation include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govresearchgate.net
Specificity: The ability of the method to selectively measure the analyte in the presence of other components. For micafungin, this is demonstrated by the absence of interference from formulation excipients or degradation products. ajper.comnih.gov
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. For micafungin, calibration curves typically show good linearity with correlation coefficient (r²) values greater than 0.999. ajper.comnih.gov
Accuracy: The closeness of the test results to the true value. It is often expressed as the percentage of recovery. For micafungin assays, accuracy is typically established with recovery rates between 98.2% and 102.0%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation (RSD) values typically less than 7.3%. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For an HPLC method, the LOD and LOQ for micafungin were found to be 0.32 µg/ml and 1.05 µg/ml, respectively. ajper.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Table 4: Summary of Validation Parameters for Micafungin Assays
| Parameter | Typical Finding | Source(s) |
|---|---|---|
| Linearity (r²) | > 0.999 | ajper.comnih.gov |
| Accuracy (% Recovery) | 92-110% | nih.govnih.gov |
| Intra-day Precision (%RSD) | 0.8 - 5.9% | rug.nltandfonline.com |
| Inter-day Precision (%RSD) | 0.7 - 7.15% | rug.nltandfonline.comnih.gov |
| LOD | 0.02 - 0.32 µg/ml | ajper.comresearchgate.net |
| LOQ | 0.05 - 1.05 µg/ml | ajper.comresearchgate.net |
Specificity and Selectivity
Specificity is a critical parameter in analytical method validation, ensuring that the analytical signal is solely attributable to the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. nih.gov In the context of Micafungin analysis, specificity is typically evaluated by comparing the chromatograms of blank samples, samples spiked with Micafungin and its known impurities, and samples that have undergone forced degradation. nih.govnih.govsemanticscholar.org
Forced degradation studies involve exposing the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products. nih.gov A specific and selective method will demonstrate that the peaks corresponding to Micafungin and its related substances are well-resolved from any peaks originating from the degradation products. nih.govnih.govsemanticscholar.org This ensures that the method can accurately quantify the analyte even in the presence of these other components. The absence of any interfering peaks at the retention time of the analyte in the blank and stressed samples confirms the specificity of the method. nih.gov
Linearity, Accuracy, and Precision
Linearity
The linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For Micafungin, linearity is typically established by preparing a series of solutions at different concentrations and constructing a calibration curve by plotting the peak area against the concentration. nih.govajper.com A linear relationship is demonstrated by a high correlation coefficient (r²), which should ideally be greater than 0.999. nih.govnih.govresearchgate.net
Accuracy
Accuracy denotes the closeness of the measured value to the true value. researchgate.net In the analysis of Micafungin, accuracy is often determined by performing recovery studies. nih.govnih.govresearchgate.net This involves spiking a blank matrix with a known concentration of the analyte and analyzing the sample. The percentage recovery is then calculated by comparing the measured concentration to the known spiked concentration. Acceptable recovery is generally within the range of 98.0% to 102.0%. nih.govnih.govresearchgate.net
Precision
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.govresearchgate.net Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net Repeatability is determined by analyzing the same sample multiple times on the same day, while intermediate precision is assessed by analyzing the sample on different days, with different analysts, or using different equipment. nih.gov For Micafungin analysis, the RSD for repeatability and intermediate precision experiments is expected to be less than 1.0%. nih.govnih.govresearchgate.net
Linearity, Accuracy, and Precision Data for Micafungin Analysis
| Parameter | Typical Acceptance Criteria | Reported Values for Micafungin |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 nih.govnih.govresearchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.2% - 102.0% nih.govnih.govresearchgate.net |
| Precision (RSD) | < 1.0% | < 1.0% nih.govnih.govresearchgate.net |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method. juniperpublishers.com The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. juniperpublishers.com The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with a defined level of accuracy and precision. juniperpublishers.com
These limits are often determined based on the signal-to-noise ratio, where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. researchgate.netjuniperpublishers.com For the analysis of Micafungin and its related substances, highly sensitive methods have been developed with LODs in the range of 0.006% to 0.013%, indicating the capability of these methods to detect very low levels of impurities. nih.govnih.govresearchgate.net In some applications, such as quantifying Micafungin in human plasma, the LOQ can be as low as 0.1 ng/mL. nih.gov
LOD and LOQ Data for Micafungin Analysis
| Parameter | Method | Reported Range/Value |
|---|---|---|
| LOD | HPLC for related substances | 0.006% - 0.013% nih.govnih.govresearchgate.net |
| LOQ | LC-MS/MS in human plasma | 0.1 ng/mL nih.gov |
| LOQ | RP-HPLC | 1.05 µg/ml ajper.com |
Robustness of Analytical Methods
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov The robustness of an analytical method for Micafungin is evaluated by intentionally altering experimental conditions and observing the effect on the results. nih.gov
Typical variations include changes in:
Flow rate of the mobile phase (e.g., ± 0.1 mL/min). nih.gov
Column temperature (e.g., ± 5 °C). nih.gov
Mobile phase composition (e.g., ± 1% organic solvent). nih.gov
pH of the buffer in the mobile phase (e.g., ± 0.2 units). nih.gov
The method is considered robust if the resolution between Micafungin and its impurities, as well as other system suitability parameters, remains within the acceptable limits despite these minor changes. nih.gov This ensures that the method is reliable and transferable between different laboratories and instruments.
Future Directions in Micafungin D11 Sodium Research
Elucidating Complex Metabolic Networks Using Isotope Tracing
The metabolism of Micafungin (B1204384) involves several enzymatic pathways, leading to the formation of various metabolites. researchgate.netnih.gov While major metabolites like M-1, M-2, and M-5 have been identified, a complete picture of the metabolic network remains to be fully elucidated. nih.govasm.org Micafungin is metabolized by enzymes including arylsulfatase and catechol-O-methyltransferase, as well as cytochrome P450 isoenzymes. researchgate.netasm.org
Stable isotope tracing using Micafungin-d11 Sodium offers a sophisticated method to map these metabolic fates with high precision. nih.govnih.gov By introducing the deuterium-labeled compound into in vitro or in vivo systems, researchers can use mass spectrometry to track the isotopic label as it is incorporated into downstream metabolites. This technique allows for the unambiguous identification and quantification of known and novel metabolites, providing a dynamic view of the metabolic cascade. nih.gov The distinct mass shift created by the 11 deuterium (B1214612) atoms makes the labeled drug and its subsequent metabolites easily distinguishable from their endogenous counterparts, enhancing the sensitivity and specificity of detection. This approach could reveal previously unknown metabolic pathways and quantify the flux through different branches of the network under various physiological conditions.
Table 1: Key Enzymes and Metabolites in Micafungin Metabolism
| Metabolite | Precursor | Key Enzyme(s) |
|---|---|---|
| M-1 (Catechol form) | Micafungin | Arylsulfatase |
| M-2 (Methoxy form) | M-1 | Catechol-O-methyltransferase (COMT) |
This table outlines the primary metabolic pathways of Micafungin. Research using this compound could further detail the kinetics and regulation of these enzymatic steps.
Investigating Subcellular Distribution and Target Engagement
Micafungin's mechanism of action is the inhibition of (1,3)-β-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall. nih.govnih.govpatsnap.com Understanding how the drug reaches its target and how its concentration at the site of action relates to its antifungal effect is critical. While the target is known, the precise dynamics of drug accumulation within fungal cells and its engagement with the synthase complex at a subcellular level are areas for deeper investigation.
The use of isotope-labeled compounds like this compound, in conjunction with advanced analytical techniques such as high-resolution mass spectrometry imaging (MSI), could provide unprecedented spatial resolution of the drug's distribution. Researchers could potentially visualize the accumulation of this compound within different fungal compartments and quantify its concentration at or near the cell wall. This would allow for a direct assessment of target engagement, helping to correlate local drug concentration with the degree of (1,3)-β-D-glucan synthesis inhibition. Such studies could clarify the relationship between drug uptake, subcellular localization, and fungicidal or fungistatic activity. drugbank.com
Development of Novel Analytical Assays for Preclinical Biomarkers
The quantification of antifungal agents in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. nih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods for measuring Micafungin concentrations. nih.govmdpi.comresearchgate.net For LC-MS/MS assays, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision.
This compound is an ideal internal standard for the quantification of Micafungin. Because it is chemically identical to the parent drug, it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer, but is distinguished by its higher mass. This allows it to correct for variations in sample extraction, processing, and instrument response, leading to more reliable and robust data. The development of highly validated assays using this compound will be crucial for preclinical research, enabling precise measurements of drug levels in plasma, tissues, and other fluids. This, in turn, will support the identification and validation of preclinical biomarkers of drug efficacy and toxicity.
Table 2: Analytical Methods for Micafungin Quantification
| Analytical Technique | Common Application | Role of this compound |
|---|---|---|
| HPLC with UV Detection | Quantification in plasma and other fluids. mdpi.com | Not directly applicable. |
This table summarizes common analytical techniques for Micafungin. The use of this compound as an internal standard significantly enhances the performance of LC-MS/MS methods.
Understanding Strain-Specific Pharmacodynamic Relationships in Fungal Pathogens
The effectiveness of an antifungal agent can vary significantly between different fungal species and even between different strains of the same species. The pharmacokinetic/pharmacodynamic (PK/PD) index that best describes Micafungin's efficacy against Candida infections is the area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio. nih.gov Establishing these relationships for a wide range of clinically relevant fungal pathogens is essential for optimizing treatment strategies.
The robust analytical methods enabled by this compound (as described in 7.3) are foundational for conducting detailed PK/PD studies. By ensuring highly accurate pharmacokinetic data, researchers can more reliably correlate drug exposure with mycological outcomes across numerous fungal strains with varying MICs. This would facilitate a deeper understanding of strain-specific differences in susceptibility and help define more precise PK/PD targets. Such studies are vital for predicting the efficacy of Micafungin against emerging or less common fungal pathogens and for informing strategies to combat strains with reduced susceptibility.
Application in Advanced Drug Discovery for Antifungal Resistance Mechanisms
Antifungal resistance is a growing public health threat. nbinno.com While Micafungin is effective against many pathogens, including some azole-resistant strains, resistance to echinocandins can occur, often through mutations in the FKS genes that encode the target enzyme, (1,3)-β-D-glucan synthase. nih.govbohrium.com A thorough understanding of these and other potential resistance mechanisms is critical for the development of next-generation antifungals.
This compound can be a valuable tool in this area of drug discovery. In comparative studies between susceptible and resistant fungal strains, it can be used to investigate whether resistance is mediated by altered drug uptake, increased efflux, or changes in drug metabolism. For example, by quantifying the intracellular levels of this compound and its deuterated metabolites, researchers could determine if resistant strains are less permeable to the drug or metabolize it more rapidly. Furthermore, labeled compounds can be used in competitive binding assays to quantify differences in target affinity in resistant mutants. These molecular-level insights are essential for designing novel antifungal agents that can overcome existing resistance mechanisms. nbinno.com
Q & A
Q. What is the mechanism of action of Micafungin-d11 Sodium, and how is it experimentally validated?
this compound inhibits 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. Experimental validation typically involves:
- CLSI M38-A2 broth microdilution assays to determine minimum inhibitory concentrations (MICs) against fungal isolates (e.g., Aspergillus spp.) .
- Time-kill curve analyses to assess fungistatic/fungicidal activity under varying drug concentrations.
- Spectrophotometric quantification of glucan synthase activity in fungal lysates after treatment .
Q. What are the optimal storage and solubility conditions for this compound in experimental settings?
Q. Which standard in vitro models are used to evaluate the antifungal efficacy of this compound?
- Broth microdilution assays (CLSI/EUCAST guidelines) for MIC determination against Candida and Aspergillus .
- Galleria mellonella larvae models for preliminary in vivo toxicity and efficacy screening.
- Human serum protein binding studies to assess pharmacokinetic variability under physiological conditions .
Advanced Research Questions
Q. How does this compound influence biofilm formation in Candida species, and what experimental approaches quantify this effect?
- Microtiter plate assays with crystal violet staining quantify biofilm biomass reduction.
- Confocal microscopy with fluorescent dyes (e.g., Calcofluor White) visualizes structural disruption of mature biofilms .
- Gene expression profiling (RT-qPCR) of biofilm-associated genes (e.g., ALS3, HWP1) post-treatment.
Reference: Bazzi et al. (2013) demonstrated biofilm inhibition in Pseudomonas aeruginosa using similar methodologies .
Q. What methodologies are employed to assess synergistic interactions between this compound and other antifungal agents?
- Checkerboard assays calculate fractional inhibitory concentration indices (FICIs) to classify synergy (FICI ≤0.5), indifference (0.5 < FICI ≤4), or antagonism (FICI >4).
- Time-kill synergy studies evaluate log₁₀ CFU/mL reduction over 24–48 hours in combinatorial vs. monotherapy .
- Murine disseminated candidiasis models validate in vivo synergy (e.g., Kai et al., 2013, combined micafungin with KB425796-C against Aspergillus fumigatus) .
Q. How do researchers address discrepancies between in vitro susceptibility data and in vivo efficacy outcomes for this compound?
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling integrates parameters like AUC/MIC ratios to predict dosing regimens.
- Hollow-fiber infection models simulate human drug exposure dynamics against resistant strains.
- Genomic sequencing identifies mutations in FKS genes (e.g., FKS1, FKS2) linked to echinocandin resistance .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- LC-MS/MS with deuterated internal standards ensures precision (CV ≤15%) in plasma/serum samples.
- Chromatographic conditions : C18 column, mobile phase of 0.1% formic acid in acetonitrile/water.
- Validation per ICH guidelines : Include linearity (1–100 ng/mL), recovery (>85%), and matrix effect assessments .
Methodological Considerations
- Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and use PICO frameworks for hypothesis-driven studies .
- Data Contradictions : Replicate assays across ≥3 independent experiments; apply Bland-Altman analysis for method comparison .
- Literature Review : Prioritize primary sources (e.g., Bormann & Morrison, 2009; Pfaller et al., 2009) over commercial databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
